N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-2-26-18-11-15(24)19(22-23(18)14-6-4-3-5-7-14)20(25)21-13-8-9-16-17(10-13)28-12-27-16/h3-11H,2,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOGOHRVADIEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Pyridazine Ring Formation: The pyridazine ring is formed via the condensation of hydrazine with a diketone.
Coupling Reactions: The benzodioxole and pyridazine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Final Modifications: The ethoxy and phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzodioxole and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for alkylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: Inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Structural Differences
The dihydropyridazine scaffold distinguishes this compound from pyridine- or piperazine-based analogs. For example:
Substituent Analysis
Key substituents influence pharmacological and physicochemical properties:
Pharmacological Implications
- Electron-donating groups (e.g., methoxy, dimethoxy in ) may enhance receptor binding through hydrogen bonding or π-π interactions .
- Lipophilicity : The ethoxy group in the target compound increases membrane permeability compared to the methoxy analog in .
- Metabolic stability : Trifluoromethyl groups () resist oxidative metabolism, whereas benzodioxol/dioxin rings (Target, ) may undergo cytochrome P450-mediated degradation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical formula:
- Molecular Formula : C21H21N3O4
- Molecular Weight : 379.4 g/mol
- CAS Number : 1251631-91-0
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives, including our compound of interest. In vitro assays demonstrated that this compound exhibited potent inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. The IC50 value for this inhibition was recorded at 0.68 µM, indicating strong efficacy against this target enzyme .
2. Cytotoxicity Against Cancer Cells
The cytotoxic effects of the compound were assessed across various cancer cell lines using MTS assays. The results indicated that while the compound effectively inhibited cancer cell proliferation, it showed minimal cytotoxicity towards normal human cell lines (IC50 > 150 µM), suggesting a degree of selectivity that is advantageous for therapeutic applications .
The proposed mechanism involves the modulation of metabolic pathways associated with glucose homeostasis and cancer cell survival. The compound's structure suggests potential interactions with key enzymes involved in these pathways, although detailed mechanistic studies are still required to elucidate these interactions fully.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-Amylase Inhibition | Antidiabetic | 0.68 | |
| Cytotoxicity | Cancer Cell Lines | >150 |
Case Study: Antidiabetic Effects in Vivo
In vivo studies utilizing a streptozotocin-induced diabetic mouse model demonstrated that the compound significantly reduced blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A stepwise synthesis approach is advised, starting with the preparation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with β-keto esters. The benzodioxolyl moiety can be introduced via nucleophilic substitution or coupling reactions. Reaction optimization should employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error experimentation .
Q. What spectroscopic techniques are critical for structural characterization and purity assessment?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) to confirm regiochemistry and substituent positions (e.g., -NMR for ethoxy group protons, -NMR for carbonyl carbons). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight and fragmentation patterns. Infrared (IR) Spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm). Purity should be assessed via High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection, using gradient elution to resolve closely related impurities .
Advanced Research Questions
Q. How can computational modeling predict reactivity and biological target interactions?
- Methodological Answer : Employ Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict sites for electrophilic/nucleophilic attack. Molecular docking (e.g., AutoDock Vina) simulates binding affinities to hypothesized targets (e.g., enzymes with conserved catalytic residues). Molecular Dynamics (MD) simulations assess stability of ligand-target complexes under physiological conditions. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay type, cell line variability). Use Bayesian statistical models to quantify uncertainty and integrate heterogeneous datasets. Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition). Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate experimental artifacts .
Q. How to design experiments for studying substituent effects on pharmacological activity?
- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., ethoxy → methoxy, benzodioxolyl → phenyl). Apply Quantitative Structure-Activity Relationship (QSAR) modeling to correlate electronic/steric descriptors (e.g., Hammett σ, logP) with bioactivity. Use DoE to prioritize substituents for synthesis, reducing the number of required analogs. Validate hypotheses via in vivo pharmacokinetic studies (e.g., bioavailability, metabolic stability) .
Q. What reactor designs optimize scalability while maintaining yield?
- Methodological Answer : For continuous synthesis, microreactors enhance heat/mass transfer and minimize side reactions. For batch processes, stirred-tank reactors with controlled temperature/pH profiles are recommended. Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring. Computational fluid dynamics (CFD) models predict mixing efficiency and shear stress effects on sensitive intermediates .
Q. How to validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Perform enzyme kinetic assays (e.g., Michaelis-Menten analysis with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-correlate with knockout cell models (e.g., CRISPR-Cas9) to confirm target specificity. Molecular dynamics simulations can further elucidate allosteric modulation effects .
Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?
- Methodological Answer : Racemization during synthesis can occur at the dihydropyridazine ring. Use chiral stationary phase HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. Asymmetric synthesis routes (e.g., chiral auxiliaries or organocatalysts) can enhance enantioselectivity. Vibrational Circular Dichroism (VCD) confirms absolute configuration, while X-ray crystallography provides definitive structural proof .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
